molecular formula C21H21N5OS B11192221 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone

Cat. No.: B11192221
M. Wt: 391.5 g/mol
InChI Key: KUWWCMYRZGCPKX-UHFFFAOYSA-N
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Description

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone is a complex organic compound that features a tetrazole ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a quinoline derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or amines.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various halides. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents like DMF, THF, or acetonitrile .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the interactions of carboxylate groups with biological targets. The quinoline moiety can intercalate with DNA or interact with enzymes, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone is unique due to its combination of a tetrazole ring and a quinoline moiety, which imparts distinct chemical and biological properties. The presence of the trimethylquinoline group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5 g/mol

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone

InChI

InChI=1S/C21H21N5OS/c1-15-13-21(2,3)25(18-12-8-7-11-17(15)18)19(27)14-28-20-22-23-24-26(20)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3

InChI Key

KUWWCMYRZGCPKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NN=NN3C4=CC=CC=C4)(C)C

Origin of Product

United States

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